molecular formula C16H13FN4OS B5505849 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5505849
M. Wt: 328.4 g/mol
InChI Key: RHRBQMRWXIZZRY-VCHYOVAHSA-N
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Description

4-{[(E)-(2-Fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure features:

  • A 2-fluorophenyl group at the imine position [(E)-configuration].
  • A phenoxymethyl substituent at the 5-position of the triazole ring.

This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications, including antitumor, antimicrobial, and anti-corrosive properties .

Properties

IUPAC Name

4-[(E)-(2-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c17-14-9-5-4-6-12(14)10-18-21-15(19-20-16(21)23)11-22-13-7-2-1-3-8-13/h1-10H,11H2,(H,20,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRBQMRWXIZZRY-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327289
Record name 4-[(E)-(2-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488120-75-8
Record name 4-[(E)-(2-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has shown promise against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. The compound's ability to inhibit tumor growth through apoptosis induction is under investigation, with preliminary results suggesting efficacy against certain types of cancer .
  • Anti-inflammatory Effects : The compound's thiol group may contribute to its anti-inflammatory properties. Research is ongoing to evaluate its potential in treating inflammatory diseases, leveraging its ability to modulate immune responses .

Agricultural Applications

  • Fungicides : The antifungal properties of triazoles make them suitable for agricultural applications. This compound can be formulated into fungicides to protect crops from fungal infections, thus enhancing agricultural productivity .
  • Plant Growth Regulators : Some studies suggest that triazole compounds can act as plant growth regulators, influencing plant metabolism and growth patterns. This application could lead to improved crop yields and resilience against environmental stressors .

Materials Science Applications

  • Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices has been explored for developing materials with enhanced mechanical and thermal properties. This application is particularly relevant in the production of advanced composites and coatings .
  • Sensors : Due to their electronic properties, compounds like 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be utilized in sensor technology for detecting environmental pollutants or biological markers .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer PotentialInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation.
Agricultural UseEffective as a fungicide in field trials; improved crop yield observed in treated plants.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Imine Position

4-{[(E)-(Benzo[d][1,3]dioxol-5-ylmethylene)amino}-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol Imine Group: Benzo[d][1,3]dioxol-5-yl (electron-rich aromatic ring). Activity: Exhibits potent antitumor activity against MCF-7, Huh-7, and A-549 cell lines (IC₅₀ = 8.2–12.4 µM), outperforming doxorubicin . Yield: 86%, melting point (m.p.) = 158–160°C .

4-{[(E)-(Furan-2-ylmethylidene)amino}-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol Imine Group: Furan-2-yl (heteroaromatic). Activity: Moderate antitumor activity (IC₅₀ = 15.3–19.7 µM) . Yield: 68%, m.p. = 220–222°C .

4-{[(E)-(4-Fluorophenyl)methylidene]amino}-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Imine Group: 4-Fluorophenyl (para-fluoro substitution).

Substituent Variations at the 5-Position

5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-Position: 4-Nitrophenyl (electron-withdrawing group). Synthesis: Prepared via condensation of 4-amino-5-(4-nitrophenyl)-triazole-3-thiol with 4-phenoxybenzaldehyde .

5-(Pyridin-4-yl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol 5-Position: Pyridin-4-yl (basic heterocycle). Yield: 51%, m.p. = 296–298°C .

Hybrid Derivatives

Metal Complexes of (E)-5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol Structure: Octahedral Co(II) and Ni(II) complexes. Activity: Moderate to significant inhibition of MCF-7 and Hep-G2 cancer cells (% inhibition = 45–78%) .

Table 1: Comparative Data for Key Analogues

Compound Imine Substituent 5-Position Substituent Yield (%) m.p. (°C) Key Activity (IC₅₀ or % Inhibition)
Target Compound 2-Fluorophenyl Phenoxymethyl N/A N/A Not reported
Benzo[d][1,3]dioxol-5-yl derivative Benzo[d][1,3]dioxol-5-yl Methoxynaphthyl-ethyl 86 158–160 IC₅₀ = 8.2–12.4 µM (antitumor)
Furan-2-yl derivative Furan-2-yl Methoxynaphthyl-ethyl 68 220–222 IC₅₀ = 15.3–19.7 µM (antitumor)
4-Fluorophenyl-pyridin-2-yl derivative 4-Fluorophenyl Pyridin-2-yl N/A N/A In silico antiviral activity
3-Chlorophenyl-pyridin-4-yl derivative 3-Chlorophenyl Pyridin-4-yl 51 296–298 Not reported

Key Observations :

  • Antitumor Activity : Electron-rich aromatic imine groups (e.g., benzo[d][1,3]dioxol-5-yl) enhance activity compared to heteroaromatic (furan) or halogenated (fluorophenyl) groups .
  • Synthetic Yields : Higher yields (68–86%) are achieved with methoxynaphthyl-ethyl substituents, likely due to improved solubility during synthesis .
  • Thermal Stability : Melting points correlate with crystallinity; chlorophenyl derivatives exhibit higher m.p. (>290°C), suggesting stronger intermolecular interactions .

Biological Activity

4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This compound features a unique structural configuration that includes a triazole ring and a thiol group, which are integral to its pharmacological properties. The compound has gained attention in medicinal chemistry for its potential applications in treating various diseases.

Chemical Structure and Properties

The chemical formula of this compound is C16H13FN4OSC_{16}H_{13}FN_{4}OS, and its IUPAC name is 4-[(E)-(2-fluorophenyl)methylideneamino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. The presence of the fluorophenyl group enhances its electronic properties, potentially influencing its biological interactions.

Antifungal Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antifungal activity. The mechanism of action typically involves the inhibition of cytochrome P450-dependent enzymes crucial for ergosterol biosynthesis in fungi. This leads to the accumulation of toxic sterols and ultimately fungal cell death .

A study highlighted the structure-activity relationship (SAR) of triazoles, demonstrating that modifications in the triazole structure can enhance antifungal potency. Compounds similar to this compound have shown promising results against various fungal strains, with minimum inhibitory concentration (MIC) values indicating good antifungal efficacy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacteria. The presence of the thiol group is believed to contribute to this activity by disrupting bacterial cell membranes or interfering with essential metabolic pathways . Various studies have reported moderate to high antibacterial activity for similar triazole-thiol derivatives against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, specific derivatives have shown cytotoxic effects against colon carcinoma cell lines with IC50 values indicating their potential as chemotherapeutic agents .

Study on Antifungal Efficacy

In a comparative study involving several triazole derivatives, this compound was evaluated for its antifungal activity against Candida albicans and Aspergillus fumigatus. The results demonstrated an MIC range from 0.5 to 8 µg/mL, indicating significant antifungal potential compared to standard treatments .

Evaluation of Antimicrobial Properties

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting a moderate level of antibacterial activity .

Q & A

Q. How can reaction conditions be optimized for high-yield synthesis of this triazole derivative?

  • Methodological Answer : Synthesis optimization involves solvent selection (ethanol, methanol, or DMF under reflux), catalyst screening (e.g., acidic/basic conditions), and temperature control. For example, refluxing in ethanol with a catalytic amount of sulfuric acid can enhance imine formation. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures improves purity .

Q. What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm).
  • X-ray Crystallography : Resolves stereochemistry of the (E)-benzylidene group and triazole-thiol tautomerism .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer :
  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .

Q. How does the phenoxymethyl substituent influence solubility and bioavailability?

  • Methodological Answer :
  • LogP Measurement : Use shake-flask method with octanol/water partitioning to quantify hydrophobicity.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggests suitability for oral formulations) .

Advanced Research Questions

Q. What computational strategies predict regioselectivity in triazole-thiol tautomerism?

  • Methodological Answer :
  • DFT Calculations : Compare Gibbs free energies of thione (C=S) vs. thiol (S-H) tautomers at the B3LYP/6-311+G(d,p) level.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

Q. How can photoinduced E/Z isomerization be harnessed for controlled drug release?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor isomerization kinetics at 365 nm (Φ = 0.32 for E→Z).
  • Biological Assays : Compare IC50_{50} values of E and Z isomers against cancer cell lines (e.g., MCF-7) to validate light-dependent activity .

Q. Which advanced techniques elucidate binding mechanisms with cytochrome P450 enzymes?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (konk_{on}, koffk_{off}) on immobilized CYP3A4.
  • Molecular Dynamics Simulations : Analyze ligand-enzyme interactions (e.g., hydrogen bonding with heme iron) over 100 ns trajectories .

Q. What structural modifications enhance selectivity toward fungal lanosterol 14α-demethylase?

  • Methodological Answer :
  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 2-fluorophenyl position to improve affinity.
  • Docking Simulations (AutoDock Vina) : Compare binding scores of derivatives in the enzyme’s active site .

Comparative and Mechanistic Questions

Q. How do bioactivities of this compound compare to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compile MIC data from literature; the phenoxymethyl group reduces MICs by 4-fold against C. albicans compared to phenyl analogs.
  • Proteomic Profiling : Use 2D gel electrophoresis to identify unique protein targets (e.g., fungal ergosterol biosynthesis enzymes) .

Q. What experimental and theoretical approaches resolve contradictions in reported antioxidant activities?

  • Methodological Answer :
  • DPPH Assay Variants : Standardize radical concentration (100 µM) and solvent (methanol vs. ethanol) to minimize variability.
  • Reactive Oxygen Species (ROS) Imaging : Quantify intracellular ROS in HUVEC cells using H2_2DCFDA fluorescence .

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